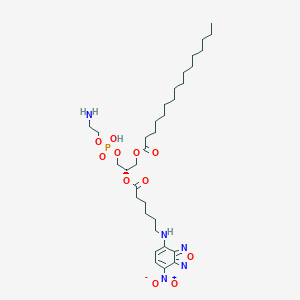

N-(Cinnamoyl)-4-methoxyaniline

Vue d'ensemble

Description

N-(Cinnamoyl)-4-methoxyaniline is a type of cinnamic acid derivative . Cinnamic acids are phenolic plant compounds that have been widely used in the treatment of important diseases such as cancer, inflammatory processes, malaria, tuberculosis, and diabetes . N-cinnamoylglycine is an N-acylglycine in which the acyl group is specified as (2E)-3-phenylprop-2-enoyl (cinnamoyl). It has a role as a metabolite .

Synthesis Analysis

Cinnamic acid derivatives were synthesized from the reaction of benzaldehyde derivatives with malonic acid in the presence of pyridine and piperidine. These compounds were then respectively reacted with glycine and L-alanine methyl ester hydrochloride based on triazine methodology to obtain novel cinnamoyl-amino acid ester derivatives .Molecular Structure Analysis

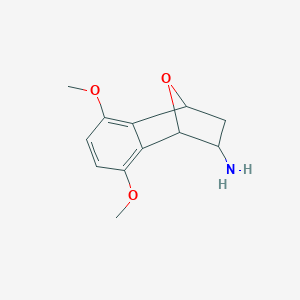

The molecular structure of N-(Cinnamoyl)-4-methoxyaniline was established via 1H, 13C APT, FT-IR, MS, and elemental analysis . The most robust model (M4R_TD) was obtained with four multi-linear algebraic map descriptors (R2 = 0.946, Q2 = 0.901, F = 85.70), which indicate a good correlation between experimental and calculated results .Chemical Reactions Analysis

The chemical reactions of N-(Cinnamoyl)-4-methoxyaniline involve E-Z isomerization and [2+2] cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Cinnamoyl)-4-methoxyaniline were analyzed using Density Functional Theory (DFT) at the M06/6-311++G (d,p) level. Attribute sets were obtained by using 3D molecular topology, atom weighed by physicochemical properties including the polar surface area, hardness, softness, van der Waals volume, and charges .Applications De Recherche Scientifique

Potential α-Glucosidase Inhibitors

“N-(Cinnamoyl)-4-methoxyaniline” and its derivatives have been evaluated as potential α-glucosidase inhibitors . α-Glucosidases play a key role in the transformation of complex sugars into glucose monomers . This makes “N-(Cinnamoyl)-4-methoxyaniline” a potential candidate for the treatment of diabetes, a chronic metabolic disorder characterized by an increase in the glucose concentration in blood .

Ligands for Pd-Catalyzed Reactions

“N-(Cinnamoyl)-4-methoxyaniline” has been used in the synthesis of N-alkyl-N-cinnamoyl amides, which have been applied as chiral ligands for the Pd-catalyzed asymmetric allylic substitution reaction of allylic esters with indoles . This reaction is significant for transition metal catalyzed reactions as the enantioselectivity in asymmetric induction depends on chiral ligand selection .

Acylating Agent

“N-(Cinnamoyl)-4-methoxyaniline” has been used as an acylating agent in the treatment of methyl α-d-mannopyranoside . This compound was obtained in excellent yields (80.75%) when treated with cinnamoyl chloride as an acylating agent in anhydrous N, N-dimethylaniline (DMA) as a solvent and DMAP (4-dimethylaminopyridine) as a catalyst at −5 °C .

Mécanisme D'action

Target of Action

N-(Cinnamoyl)-4-methoxyaniline, a derivative of cinnamic acid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the transformation of complex sugars into glucose monomers .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . The inhibitory activity greatly depends on the structure of the compound, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .

Biochemical Pathways

The inhibition of α-glucosidase by N-(Cinnamoyl)-4-methoxyaniline affects the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex sugars into glucose, thereby reducing the rise in blood glucose levels after a meal .

Pharmacokinetics

The compound has shown acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .

Result of Action

The primary result of the action of N-(Cinnamoyl)-4-methoxyaniline is the inhibition of α-glucosidase, leading to a reduction in the breakdown of complex sugars and a subsequent decrease in postprandial blood glucose levels . This makes it a potential therapeutic agent for managing diabetes.

Orientations Futures

The development of high-performance materials using natural and biologically derived raw materials as starting materials is an effective means for building a sustainable society . Therefore, N-(Cinnamoyl)-4-methoxyaniline and other cinnamic acid derivatives could be further explored for their potential applications in various fields, including medicine and materials science .

Propriétés

IUPAC Name |

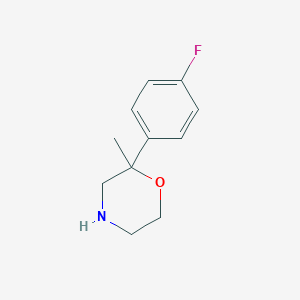

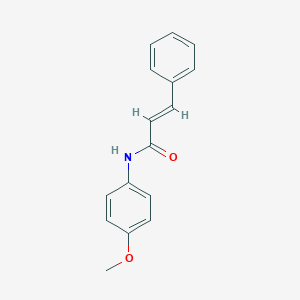

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJCDDYUBVWRB-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cinnamoyl)-4-methoxyaniline | |

CAS RN |

55044-94-5 | |

| Record name | p'-cinnamanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.